molecular formula C15H15Cl2N3O2 B8573108 N'-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea CAS No. 58804-02-7

N'-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea

Cat. No. B8573108
M. Wt: 340.2 g/mol
InChI Key: XSZQGHISKRGVMP-UHFFFAOYSA-N
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Patent
US04028092

Procedure details

Sodium metal (0.67 grams; 0.03 mole) was dissolved in 35 ml. of methanol and N,N-dimethyl-4-hydroxyphenyl urea (5.23 grams; 0.03 mole) was added to the sodium methoxide solution and the resulting mixture stirred until it became clear. The resulting phenolate solution was added portionwise over a period of about 90 minutes to a solution of 3,6-dichloro-2-chloromethylpyridine in 20 ml. of dimethylsulfoxide while maintaining the reaction at a temperature between from about 25° to about 50° C. The reaction mixture was then distilled to remove the methanol and the residue quenched over ice. The solid isolated by filtration was recrystallized from benzene. As a result of these operations, the desired N'-(4-((3,6-dichloro-2-pyridinyl)methoxy)phenyl)-N,N-dimethyl urea compound was recovered as a crystalline solid having a melting point of 161.5° to 162.5° C.
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
5.23 g
Type
reactant
Reaction Step Four
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][N:3]([CH3:14])[C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1)=[O:5].C[O-].[Na+].C1([O-])C=CC=CC=1.[Cl:25][C:26]1[C:27]([CH2:33]Cl)=[N:28][C:29]([Cl:32])=[CH:30][CH:31]=1>CS(C)=O.CO>[Cl:25][C:26]1[C:27]([CH2:33][O:13][C:10]2[CH:11]=[CH:12][C:7]([NH:6][C:4](=[O:5])[N:3]([CH3:14])[CH3:2])=[CH:8][CH:9]=2)=[N:28][C:29]([Cl:32])=[CH:30][CH:31]=1 |f:2.3,^1:0|

Inputs

Step One
Name
Quantity
0.67 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC(=CC1)Cl)CCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
5.23 g
Type
reactant
Smiles
CN(C(=O)NC1=CC=C(C=C1)O)C
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture stirred until it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction at a temperature between from about 25° to about 50° C
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was then distilled
CUSTOM
Type
CUSTOM
Details
to remove the methanol
CUSTOM
Type
CUSTOM
Details
the residue quenched over ice
CUSTOM
Type
CUSTOM
Details
The solid isolated by filtration
CUSTOM
Type
CUSTOM
Details
was recrystallized from benzene
CUSTOM
Type
CUSTOM
Details
As a result of these operations
CUSTOM
Type
CUSTOM
Details
the desired N'-(4-((3,6-dichloro-2-pyridinyl)methoxy)phenyl)-N,N-dimethyl urea compound was recovered as a crystalline solid

Outcomes

Product
Name
Type
Smiles
ClC=1C(=NC(=CC1)Cl)COC1=CC=C(C=C1)NC(N(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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